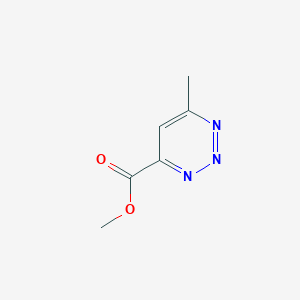
Methyl 6-methyl-1,2,3-triazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-1,2,3-triazine-4-carboxylate, also known as MMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of triazine, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. MMT has been found to have a variety of applications in the field of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate is not fully understood. However, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of nucleic acids. Inhibition of DHFR by Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the depletion of nucleotide pools, which can result in cell death.
Biochemical and Physiological Effects
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to be cytotoxic to several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has also been found to have antibacterial and antiviral properties. In addition, Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate in lab experiments is its ease of synthesis. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. Another advantage of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its versatility. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be used as a building block for the synthesis of a variety of biologically active molecules. However, one of the limitations of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its cytotoxicity. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be toxic to both cancer and normal cells, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of Methyl 6-methyl-1,2,3-triazine-4-carboxylate. One direction is to investigate the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate in more detail. Understanding the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can help researchers develop more effective therapeutic agents. Another direction is to investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers can investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a building block for the synthesis of novel biologically active molecules.
Conclusion
In conclusion, Methyl 6-methyl-1,2,3-triazine-4-carboxylate is a unique chemical compound that has been widely used in scientific research. Its ease of synthesis and versatility make it an attractive option for researchers. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of applications in the field of chemistry, biology, and medicine. However, its cytotoxicity limits its use in certain experiments. Future research on Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the development of more effective therapeutic agents and novel biologically active molecules.
Synthesis Methods
The synthesis of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine with methyl chloroformate. This reaction results in the formation of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a white crystalline solid. The purity of the synthesized Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be further improved through recrystallization.
Scientific Research Applications
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the synthesis of various heterocyclic compounds. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can also be used as a building block for the synthesis of a variety of biologically active molecules, such as antitumor agents, antimicrobial agents, and antiviral agents.
properties
CAS RN |
150017-43-9 |
|---|---|
Product Name |
Methyl 6-methyl-1,2,3-triazine-4-carboxylate |
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 6-methyltriazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-5(6(10)11-2)8-9-7-4/h3H,1-2H3 |
InChI Key |
JBCWWSDLXVTAFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=N1)C(=O)OC |
Canonical SMILES |
CC1=CC(=NN=N1)C(=O)OC |
synonyms |
1,2,3-Triazine-4-carboxylicacid,6-methyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




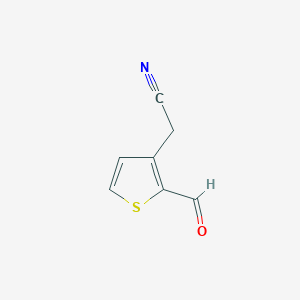
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

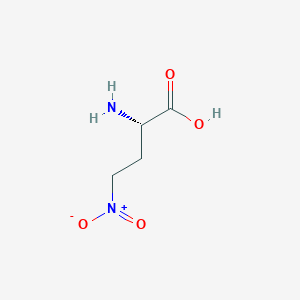
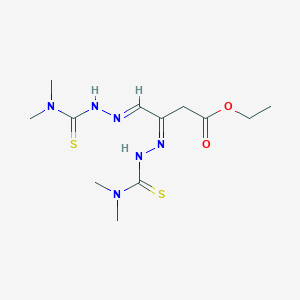
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)
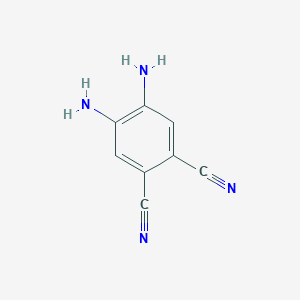

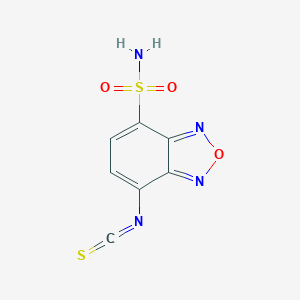
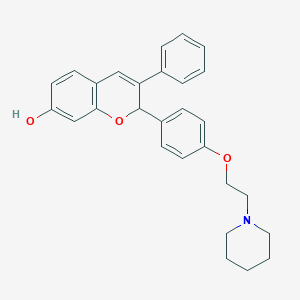
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
